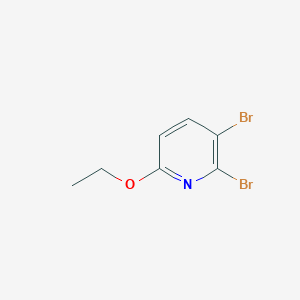

2,3-Dibromo-6-ethoxypyridine

Description

Significance of the Pyridine (B92270) Heterocycle in Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in the realm of chemical sciences. nih.govnih.gov Its unique properties, including basicity, polarity, and the ability to form hydrogen bonds, make it a crucial component in a vast array of chemical applications. nih.gov The nitrogen atom in the pyridine ring imparts distinct electronic characteristics compared to its carbocyclic analog, benzene, influencing its reactivity and interactions with other molecules. nih.gov This heterocycle is not only a common solvent and reagent in organic laboratories but also serves as a foundational structure for numerous natural products like nicotine (B1678760) and niacin, as well as for a multitude of synthetic compounds. nih.govajrconline.org The versatility of the pyridine nucleus allows for straightforward conversion into various functional derivatives, making it a privileged structure in drug discovery, materials science, and catalysis. nih.govnih.gov

Importance of Halogenated and Alkoxylated Pyridine Derivatives in Synthetic Chemistry

The strategic placement of halogen and alkoxy substituents onto the pyridine ring significantly enhances its utility as a synthetic intermediate. Halogenated pyridines are valuable precursors in a wide range of organic transformations, particularly in cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. kubikat.orgeurekalert.org The presence of a halogen atom provides a reactive handle for nucleophilic substitution and metal-catalyzed reactions, enabling the construction of complex molecular architectures. kubikat.orgeurekalert.orgnih.gov

Alkoxylated pyridines also play a crucial role in synthetic chemistry. The introduction of an alkoxy group can modify the electronic properties of the pyridine ring, influencing its reactivity and the regioselectivity of subsequent reactions. These derivatives are found in a variety of important compounds, including pharmaceutical agents and electronic materials. arkat-usa.org The combination of both halogen and alkoxy groups on a pyridine ring creates a highly versatile building block with multiple reactive sites, allowing for sequential and site-selective modifications.

Contextualizing 2,3-Dibromo-6-ethoxypyridine within the Landscape of Pyridine Chemistry

Within the broad family of substituted pyridines, this compound emerges as a specialized and valuable building block. This compound features a pyridine core functionalized with two bromine atoms at the 2 and 3 positions and an ethoxy group at the 6-position. This specific arrangement of substituents offers a unique combination of reactive sites. The bromine atoms can participate in various coupling and substitution reactions, while the ethoxy group influences the electronic nature of the ring and can potentially be a site for further chemical modification. The strategic positioning of these functional groups makes this compound a useful intermediate for the synthesis of more complex and highly substituted pyridine derivatives, which are of significant interest in medicinal chemistry and materials science.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 952569-17-4 | C7H7Br2NO | 280.94 |

| 2,3-Dibromo-6-methoxypyridine | 909720-21-4 | C6H5Br2NO | 266.92 |

| 2,3-Dibromo-5-methoxypyridine | 1211521-89-9 | C6H5Br2NO | 266.92 |

| 2,6-Dibromo-3-methoxypyridine | 79491-45-5 | C6H5Br2NO | 266.92 |

| 2,6-Dibromo-4-methoxypyridine | 117873-72-0 | C6H5Br2NO | 266.92 |

| 3,5-Dibromo-2-ethoxypyridine | 856852-69-2 | C7H7Br2NO | 280.94 |

Structure

3D Structure

Properties

CAS No. |

19021-07-9 |

|---|---|

Molecular Formula |

C7H7Br2NO |

Molecular Weight |

280.94g/mol |

IUPAC Name |

2,3-dibromo-6-ethoxypyridine |

InChI |

InChI=1S/C7H7Br2NO/c1-2-11-6-4-3-5(8)7(9)10-6/h3-4H,2H2,1H3 |

InChI Key |

VLCVJSBREKMGOG-UHFFFAOYSA-N |

SMILES |

CCOC1=NC(=C(C=C1)Br)Br |

Canonical SMILES |

CCOC1=NC(=C(C=C1)Br)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2,3 Dibromo 6 Ethoxypyridine and Analogues

Reactions at Bromine Centers

The two bromine atoms on the pyridine (B92270) ring are key sites for synthetic modifications, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, as well as the introduction of other functional groups through displacement or metal-halogen exchange.

Cross-Coupling Reactions (C-C, C-N, C-O bond formation)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the bromine-substituted positions of pyridines. indiamart.com These reactions, such as the Suzuki-Miyaura coupling, are instrumental in creating complex organic molecules. The reactivity of brominated pyridines in these transformations is influenced by the position of the bromine atoms and the nature of other substituents on the ring. For instance, the Suzuki coupling of 2,6-dibromopyridine (B144722) with aryl boronic acids can selectively yield mono- or di-arylpyridines depending on the catalyst system used. researchgate.net Palladium catalysts, often in conjunction with specific phosphine (B1218219) ligands, are commonly employed to facilitate these C-C, C-N, and C-O bond-forming reactions. organic-chemistry.orgresearchgate.net The choice of ligand, base, and solvent can significantly impact the outcome and efficiency of the arylation. organic-chemistry.org

In the context of related dihalopyridines, palladium-catalyzed reactions have been used to selectively form mono- and bis-aryl derivatives. For example, the reaction of 4,8-dibromobenzo[1,2-d:4,5-d′]bis( thieme-connect.comthieme-connect.comresearchgate.netthiadiazole) with thiophenes can be controlled to produce either mono- or bis-thienylated products. mdpi.com Similarly, palladium-catalyzed direct arylation has been successfully applied to indolizines, proceeding through an electrophilic substitution pathway. nih.gov Oxidative olefination and arylation of N-protected 2-pyridones also demonstrate the utility of palladium catalysis in functionalizing the pyridine core, with selectivity being directed by substituents on the ring. rsc.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Brominated Pyridine Analogues

| Starting Material | Coupling Partner | Catalyst System | Product Type | Reference |

| 2,6-Dibromopyridine | Aryl boronic acids | PdMCs | Monoarylpyridines | researchgate.net |

| 4,8-Dibromobenzo[1,2-d:4,5-d′]bis( thieme-connect.comthieme-connect.comresearchgate.netthiadiazole) | Thiophenes | Pd(OAc)₂ / Potassium pivalate | Mono- and bis-thienylated products | mdpi.com |

| Indolizines | Aryl/Heteroaryl sources | Palladium catalyst | C-3 arylated/heteroarylated indolizines | nih.gov |

| N-Protected 2-pyridones | Olefins/Polyfluorobenzenes | Palladium catalyst | Olefinated/Arylated 2-pyridones | rsc.org |

| 2-Oxazolidinone | Aryl bromides | Pd(OAc)₂ or Pd₂(dba)₃ / Phosphine ligand | N-Aryl-2-oxazolidinones | organic-chemistry.org |

Nucleophilic Displacement Reactions

The bromine atoms on the pyridine ring can be displaced by nucleophiles. The feasibility and regioselectivity of these reactions are governed by the electronic properties of the pyridine ring and the position of the substituents. thieme-connect.com The nitrogen atom in the pyridine ring makes the 2- and 4-positions particularly susceptible to nucleophilic attack. thieme-connect.com In dihalogenated pyridines, the relative reactivity of the halogens can be exploited for selective substitution.

For example, in the synthesis of certain gamma-secretase modulators, the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide (B1231860) selectively displaces one of the bromine atoms to yield 6-bromo-2-methoxy-3-aminopyridine. nih.gov Similarly, studies on 2,6-dichloropyridine-3-carboxylic esters with various nucleophiles, including amines and methoxide, have shown that the regioselectivity of the substitution (at the 2- or 6-position) is influenced by the solvent and the nucleophile itself. pharm.or.jp For instance, reaction with methoxide in methanol (B129727) favored substitution at the 6-position, while in other solvents, the 2-methoxy product was preferred. pharm.or.jp

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction for converting organic halides into organometallic reagents, which can then be used to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.org This reaction is particularly well-established for preparing organolithium compounds from organobromides. wikipedia.orgias.ac.in The treatment of a bromo-substituted pyridine with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, can result in the exchange of a bromine atom for a lithium atom. ias.ac.inarkat-usa.orgorganic-chemistry.org

The regioselectivity of metal-halogen exchange in di- or poly-substituted pyridines can be influenced by the presence of other functional groups and the reaction conditions. arkat-usa.orgresearchgate.net For instance, in 2,5-dibromo-4-methoxypyridine, treatment with n-BuLi can lead to selective exchange at the 2-position. arkat-usa.orgresearchgate.net The resulting lithiated species can then be trapped with various electrophiles. arkat-usa.orgresearchgate.net The temperature and reaction time can also play a crucial role in the outcome, with the possibility of "halogen dance" rearrangements where the lithium atom migrates to a different position. researchgate.netvapourtec.com Flow chemistry techniques have been shown to provide excellent control over temperature and residence time in the lithiation of dihalopyridines, allowing for selective product formation. vapourtec.com

Table 2: Metal-Halogen Exchange Reactions on Brominated Pyridine Analogues

| Substrate | Reagent | Key Observation | Product Application | Reference |

| Bromoarylpinacolatoboronates | t-BuLi / Lithium isopropoxide | In situ protection of boronate allows for selective lithiation. | Functionalized arylboronates | organic-chemistry.org |

| 2,5-Dibromo-4-methoxypyridine | n-BuLi | Regioselective lithiation at C-2. | Synthesis of substituted pyridines | arkat-usa.orgresearchgate.net |

| 2,3-Dihalopyridines | LDA | Temperature-dependent product formation. | Selective functionalization | vapourtec.com |

| Aryl bromides | n-BuLi | Used to generate aryllithium reagents for further synthesis. | Synthesis of complex molecules like morphine | wikipedia.org |

Reactions at the Ethoxy Group

The ethoxy group at the 6-position of the pyridine ring can also participate in chemical transformations, although it is generally less reactive than the bromine atoms.

Cleavage and Interconversion of Alkoxy Substituents

The cleavage of alkoxy groups, such as the ethoxy or methoxy (B1213986) group, to the corresponding hydroxypyridine is a common transformation in pyridine chemistry. This is often achieved under acidic or nucleophilic conditions. For example, demethylation of methoxypyridines to hydroxypyridines has been accomplished using various reagents, including strong acids, nucleophilic reagents like L-selectride, and hexamethyldisilathiane. thieme-connect.comthieme-connect.comepo.org The chemoselectivity of these reactions can be high, allowing for the cleavage of a methoxypyridine in the presence of other sensitive functional groups. thieme-connect.comresearchgate.net For instance, L-selectride has been shown to selectively demethylate methoxypyridines without affecting a methoxybenzene (anisole) moiety in the same molecule. thieme-connect.comthieme-connect.com In a specific example, a pyridinol B-ring analog was prepared by the demethylation of a methoxypyridine using hydrobromic acid (HBr). nih.gov

Table 3: Reagents for Demethylation of Methoxypyridines

| Reagent | Conditions | Key Feature | Reference |

| L-selectride | Reflux in THF | Chemoselective for methoxypyridines over anisole | thieme-connect.comthieme-connect.com |

| Hexamethyldisilathiane / Sodium methoxide | 1,3-Dimethyl-2-imidazolidinone | Effective cleavage of methoxypyridines | epo.org |

| 95% H₂SO₄ | - | Used for demethylation in the synthesis of 2-amino-5-hydroxypyridine | asianpubs.org |

| Hydrobromic acid (HBr) | - | Cleavage of methoxy group to form pyridinol | nih.gov |

Participation in Intramolecular Cyclizations

While direct examples involving the ethoxy group of 2,3-dibromo-6-ethoxypyridine in intramolecular cyclizations are not prevalent in the searched literature, the general principle of using alkoxy groups in such reactions is known. For instance, the oxygen atom of an alkoxy group can act as a nucleophile in intramolecular reactions to form new heterocyclic rings. In a different context, the intramolecular cyclization of a delta-hydroxy acid to a delta-lactone involves the hydroxyl group acting as a nucleophile to attack the carboxylic acid, leading to ring closure. youtube.com In a more relevant example, a proposed mechanism for the formation of an aziridinium (B1262131) ion intermediate involves the intramolecular displacement by a carbazole (B46965) nitrogen, highlighting how heteroatoms within a molecule can participate in cyclization reactions. nih.govacs.org

Reactions Involving the Pyridine Nitrogen

N-Oxidation and its Influence on Reactivity

The conversion of the pyridine nitrogen to an N-oxide significantly alters the reactivity of the heterocyclic ring. This transformation can be achieved using various oxidizing agents, such as peracids. wikipedia.org The introduction of the N-oxide group has several important consequences for the reactivity of the molecule.

The N-oxide group is known to enhance the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution. wiley.com It withdraws electron density from the ring, which can facilitate nucleophilic attack. Conversely, the oxygen atom of the N-oxide can be protonated or coordinate to Lewis acids, which activates the ring towards nucleophilic substitution at the 2- and 4-positions. wikipedia.org In the context of brominated pyridines, the N-oxide functionality can influence the regioselectivity of subsequent reactions. For instance, in 3,5-dibromopyridine-N-oxide, nitration occurs at the 4-position. researchgate.net

The presence of an N-oxide group can also impact solubility, generally increasing polarity and improving solubility in polar solvents compared to the non-oxidized parent compound. Biocatalytic methods for N-oxidation have also been developed, offering an environmentally friendly alternative to traditional chemical oxidants. wiley.com However, the efficiency of these enzymatic oxidations can be sensitive to the substitution pattern of the pyridine ring. For example, polyhalogenated N-heterocycles are often difficult to oxidize enzymatically due to the electron-withdrawing effects of the halogens, which decrease the nucleophilicity of the ring nitrogen. wiley.com

Quaternization Studies

Quaternization involves the alkylation of the pyridine nitrogen, forming a pyridinium (B92312) salt. This reaction further modifies the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. The formation of N-alkyl-2,3-dibromo-6-ethoxypyridinium salts can be achieved by reacting this compound with an appropriate alkylating agent.

The resulting pyridinium salts are intermediates in various synthetic transformations. For instance, the formation of 4-pyridyl pyridinium salt intermediates is a key step in the C4-selective amination of pyridines. nih.gov These intermediates can then react with nucleophiles, such as aqueous ammonia (B1221849), to yield the corresponding substituted pyridines. nih.gov The quaternization strategy has been employed to achieve site-selective functionalization of the pyridine ring, which is a significant challenge in synthetic chemistry. nih.gov

Reactions of the Pyridine Ring System

Amination Reactions and Rearrangements, including abnormal rearrangements and product formation via didehydro intermediates

The amination of halopyridines, including this compound, can proceed through various mechanisms and sometimes leads to unexpected rearranged products. A common method for amination involves reacting the halopyridine with a strong base, such as potassium amide in liquid ammonia. researchgate.net

An interesting phenomenon observed in the amination of certain substituted pyridines is the occurrence of "abnormal" rearrangements. For example, the amination of 2-bromo-6-ethoxypyridine (B184077) has been reported to yield a mixture of the expected 2-amino-6-ethoxypyridine and the rearranged product, 4-amino-6-ethoxypyridine. researchgate.netresearchgate.net This type of rearrangement suggests the involvement of a symmetrical intermediate, such as a didehydropyridine (pyridyne). researchgate.net Similarly, rearrangements via ethoxy-substituted 3,4-pyridyne intermediates are thought to occur during the amination of 3-bromo-6-ethoxypyridine. researchgate.net

The table below summarizes the amination products of various bromopyridine derivatives, highlighting the formation of rearranged products.

| Starting Material | Reagents | Product(s) | Notes |

| 2-Bromo-6-ethoxypyridine | KNH₂ / liq. NH₃ | 2-Amino-6-ethoxypyridine, 4-Amino-6-ethoxypyridine | Abnormal rearrangement observed researchgate.netresearchgate.net |

| 3-Bromo-6-ethoxypyridine | KNH₂ / liq. NH₃ | Rearranged amino-ethoxypyridines | Proceeds via an ethoxy-3,4-pyridyne intermediate researchgate.net |

| 4-Bromopyridine (B75155) | Na / liq. NH₃ | 3-Aminopyridine, 4-Aminopyridine | Formation via a 3,4-pyridyne intermediate wikipedia.org |

These rearrangements are often explained by an elimination-addition mechanism involving a didehydro intermediate, which is discussed in more detail in the following section. The position of the substituents on the pyridine ring and the reaction conditions play a crucial role in determining the reaction pathway and the final product distribution.

Didehydro (Pyridyne) Intermediates and their Role in Reaction Mechanisms, such as 3,4-pyridyne

Didehydropyridines, or pyridynes, are highly reactive intermediates that are analogues of benzyne. wikipedia.org They are characterized by the presence of a formal triple bond within the pyridine ring. The two main isomers are 2,3-pyridyne and 3,4-pyridyne. wikipedia.org These intermediates are often implicated in reactions of halopyridines with strong bases, where they are formed through an elimination of hydrogen halide. wur.nl

The formation of a 3,4-pyridyne intermediate is a plausible explanation for the observed rearrangements in the amination of certain bromopyridines. researchgate.netwikipedia.org For instance, the reaction of 4-bromopyridine with sodium in liquid ammonia yields both 3- and 4-aminopyridine, which is consistent with the intermediacy of 3,4-pyridyne. wikipedia.org The subsequent addition of a nucleophile to the unsymmetrical pyridyne intermediate can occur at two different positions, leading to a mixture of products.

The generation and trapping of pyridyne intermediates have been utilized as a synthetic strategy for the regioselective functionalization of pyridines. researchgate.netchemistryviews.org For example, 3-chloro-2-ethoxypyridine (B70323) can serve as a precursor to a 3,4-pyridyne intermediate, which can then be trapped with various nucleophiles to afford 2,3,4-trisubstituted pyridines. chemistryviews.org The trapping of 3,4-pyridyne with thiomethoxide ions has also been reported. acs.org

The existence of pyridynes has been supported by various experimental observations, including trapping experiments and spectroscopic studies. wikipedia.org The first postulation of pyridynes dates back to 1955, and since then, significant research has been dedicated to understanding their structure and reactivity. wikipedia.org

C-H Functionalization Studies, including direct C-H hydroxylation via base-catalyzed halogen transfer

Direct C-H functionalization is a powerful tool in synthetic organic chemistry that allows for the conversion of C-H bonds into new C-C, C-N, C-O, or C-X bonds, offering a more atom- and step-economical approach compared to traditional methods that rely on pre-functionalized substrates. sigmaaldrich.com The application of C-H functionalization to pyridines, however, can be challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. rsc.org

One notable advancement in this area is the direct C-H hydroxylation of N-heteroarenes, including pyridines, via a base-catalyzed halogen transfer (X-transfer) mechanism. nih.govnih.gov This process typically involves an alkoxide base that catalyzes the transfer of a halogen atom from a sacrificial oxidant, such as a 2-halothiophene, to the heteroaromatic substrate. nih.govnih.gov This generates a heteroaryl halide intermediate that is susceptible to nucleophilic aromatic substitution (SNAr) by a hydroxide (B78521) source. nih.govnih.gov A key feature of this methodology is the use of an alcohol, like 2-phenylethanol, as a hydroxide surrogate, which, after substitution, undergoes elimination to yield the hydroxylated arene. nih.govnih.gov

This base-catalyzed halogen transfer strategy has been successfully applied to achieve the 4-selective hydroxylation of 3-bromopyridines. rsc.org Mechanistic studies suggest that this transformation can proceed through pyridyne intermediates. rsc.org The regioselectivity of the C-H functionalization is influenced by the acidity of the C-H bonds in the pyridine ring, with deprotonation often occurring at the most acidic position. nih.gov For 3-substituted pyridines, the C-4 position is often the most acidic and, therefore, the site of functionalization. nih.gov

The table below provides examples of substrates that have undergone direct C-H hydroxylation via base-catalyzed halogen transfer.

| Substrate Class | Example Substrate | Position of Hydroxylation | Reference |

| Halogenated Pyridines | 3-Bromopyridine | 4-position | nih.govrsc.org |

| Pyridines with EWG | 3-(Trifluoromethyl)pyridine | 4-position | nih.gov |

| Polyazines | Chloropyridine | On the more acidic ring | nih.gov |

| Quinolines | Quinclorac | Varies | nih.gov |

This method provides a valuable alternative to metal-catalyzed C-H activation approaches, which can sometimes be inhibited by the coordination of the N-heteroarene to the metal catalyst. nih.gov The ability to achieve regioselective C-H functionalization opens up new avenues for the synthesis of complex and highly functionalized pyridine derivatives.

Exploration of Reaction Pathways and Transition States in Pyridine Transformations

The reactivity of substituted pyridines like this compound is governed by the electronic and steric effects of its substituents, which dictate the plausible reaction pathways and the energetics of their corresponding transition states. While specific computational studies on this compound are not extensively documented in the literature, a comprehensive understanding can be constructed by examining the behavior of analogous brominated and alkoxylated pyridine systems. Mechanistic investigations, often supported by computational chemistry, provide crucial insights into the factors controlling regioselectivity and reaction efficiency.

Key reaction pathways for this class of compounds include nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling reactions, and transformations involving hetaryne intermediates. The electronic nature of the pyridine ring, which is inherently electron-deficient, is further influenced by the inductive and mesomeric effects of the bromo and ethoxy substituents. The nitrogen atom in the pyridine ring and the bromine atoms are key sites for interaction with reagents, influencing the trajectory of chemical transformations.

The pyridine ring's nitrogen atom has an activating effect on the ring for nucleophilic attack, similar to a nitro group in an arene ring. thieme-connect.com This makes positions 2 and 4 (and by extension, 6) particularly susceptible to nucleophilic substitution. In this compound, the bromine atoms at positions 2 and 3 are potential leaving groups.

The transition states in SNAr reactions involve the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the reaction's feasibility. For this compound, a nucleophile can attack either the C-2 or C-3 position.

Attack at C-2: Nucleophilic attack at the C-2 position, leading to the displacement of the bromide, is generally favored due to the strong electron-withdrawing effect of the adjacent ring nitrogen. The transition state leading to the Meisenheimer complex is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom.

Attack at C-3: Attack at the C-3 position is less favored. The negative charge in the corresponding Meisenheimer complex cannot be as effectively delocalized onto the ring nitrogen.

The ethoxy group at the 6-position, being an electron-donating group, can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, its primary influence is often steric.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for the functionalization of halopyridines. The mechanism of these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The transition states of the oxidative addition step are particularly critical in determining the regioselectivity.

For this compound, the relative reactivity of the C-Br bonds at the 2 and 3 positions is a key consideration.

Oxidative Addition: The oxidative addition of a palladium(0) complex to the C-Br bond is the initial and often rate-determining step. Generally, the C-Br bond at the 2-position is more reactive than the one at the 3-position due to the electronic influence of the ring nitrogen. This difference in reactivity allows for selective mono-functionalization at the 2-position under controlled conditions.

Computational studies on similar substituted pyridines have provided insights into the energetics of these transition states. For instance, in the functionalization of other heterocyclic systems, molecular dynamics simulations are used to model solvent effects and transition states to predict regioselectivity in cross-coupling reactions.

| Reaction Pathway | Key Intermediate/Transition State | Influencing Factors | Predicted Outcome for this compound |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Electronic stabilization by ring nitrogen, leaving group ability. | Preferential substitution at the 2-position. |

| Suzuki-Miyaura Coupling | Oxidative Addition Transition State | Electronic nature of C-Br bond, steric hindrance. | Higher reactivity at the 2-position allows for selective mono-arylation/vinylation. |

| Hetaryne Formation | Didehydropyridine | Strength of the base, stability of the hetaryne intermediate. | Formation of a 2-ethoxy-3-bromo-5,6-didehydropyridine intermediate is less likely than substitution pathways. |

Treatment of bromoethoxypyridines with strong bases, such as lithium piperidide, can lead to the formation of highly reactive hetaryne intermediates through an elimination-addition mechanism. researchgate.net For instance, the reaction of 3-bromo-4-ethoxypyridine (B1611126) and 2-bromo-6-ethoxypyridine with lithium piperidide in piperidine (B6355638) has been investigated, demonstrating the viability of this pathway. researchgate.net

In the case of this compound, the use of a strong, non-nucleophilic base could potentially lead to the elimination of HBr to form a didehydropyridine (pyridyne) intermediate. The regiochemistry of the subsequent nucleophilic addition would depend on the substitution pattern of the pyridyne. However, given the presence of two bromine atoms, competitive substitution reactions are also highly probable.

While direct computational studies on this compound are scarce, research on analogous systems highlights the methodologies used to understand these transformations. For example, in the enantioselective dearomative alkylation of 4-methoxypyridinium ions, computational studies have been employed to elucidate the origin of reactivity and enantioselectivity. acs.org These studies analyze the structures and energies of transition states to rationalize experimental outcomes. acs.org For instance, in one catalytic cycle, the energy difference between two competing transition states was found to be significant, explaining the high enantioselectivity of the reaction. acs.org

Similarly, mechanistic studies on the functionalization of 2,3-disubstituted indoles have utilized chiral phosphoric acids as catalysts. dicp.ac.cn The proposed stereocontrol model involves hydrogen-bonding interactions and steric shielding in the transition state to explain the observed enantioselectivity. dicp.ac.cn These examples underscore the power of combining experimental and computational approaches to explore complex reaction pathways and transition states in heterocyclic chemistry.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Heterocyclic Scaffolds

The presence of two bromine atoms at the 2- and 3-positions, along with an activating ethoxy group at the 6-position, makes 2,3-dibromo-6-ethoxypyridine an excellent precursor for the synthesis of more complex heterocyclic systems.

Synthesis of Functionalized Bipyridines and Oligopyridines

Functionalized bipyridines and oligopyridines are essential ligands in coordination chemistry and are integral components of various functional materials. This compound can serve as a key starting material for these structures through cross-coupling reactions. For instance, sequential or regioselective cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to introduce different aryl or heteroaryl groups at the bromine-substituted positions. scholaris.ca This modular approach allows for the synthesis of a diverse library of bipyridines and oligopyridines with tailored electronic and steric properties. researchgate.netchemrxiv.org The ethoxy group can also be a site for further modification or can influence the reactivity and properties of the final molecule.

The synthesis of functionalized 2,2'-bipyridines can be achieved through various methods, including the homocoupling of 2-bromopyridines using palladium catalysis and Negishi couplings of pyridylzinc compounds. scholaris.ca The development of efficient synthetic routes to access structurally varied ligands is crucial for advancing their applications. researchgate.net

| Product Class | Synthetic Method | Key Features |

| Functionalized Bipyridines | Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of halogenated bipyridines with boronic acids. scholaris.ca |

| Functionalized Bipyridines | Stille Coupling | Coupling of pyridyltin compounds with halogenated pyridines. scholaris.ca |

| Functionalized Bipyridines | Negishi Coupling | Reaction of pyridylzinc reagents with halogenated pyridines, offering mild reaction conditions. scholaris.caresearchgate.net |

| Oligopyridines | Iterative Cross-Coupling | Sequential coupling reactions to build longer pyridine (B92270) chains. thieme-connect.de |

Precursor for Annulated Pyridine Systems

The dibromo functionality of this compound provides a handle for the construction of annulated pyridine systems, where another ring is fused to the pyridine core. This can be achieved through intramolecular cyclization reactions following the introduction of appropriate side chains via substitution or cross-coupling reactions. These annulated systems, such as pyrido-fused heterocycles, are prevalent in medicinal chemistry and materials science. researchgate.netacs.org The generation of pyridyne intermediates from dihalopyridines is another powerful strategy for accessing highly substituted and functionalized pyridine derivatives through in-situ trapping reactions. researchgate.netgreyhoundchrom.com

Intermediate in the Synthesis of Biologically Active Compounds

The pyridine scaffold is a common motif in a vast number of biologically active compounds. The versatility of this compound makes it an attractive starting point for the synthesis of novel therapeutic agents.

Scaffold for Diverse Molecular Libraries in pharmaceutical research

In pharmaceutical research, the generation of molecular libraries containing a wide variety of related compounds is essential for high-throughput screening and the discovery of new drug candidates. vipergen.comopenaccessjournals.comrjsocmed.com this compound can serve as a central scaffold for such libraries. The two bromine atoms can be independently functionalized using a range of coupling partners, leading to a large number of structurally diverse molecules. nih.gov This approach allows for the systematic exploration of the chemical space around the pyridine core to identify compounds with desired biological activities. nih.gov

| Library Type | Synthetic Approach | Application |

| Focused Libraries | Targeting specific protein families by functionalizing the pyridine core with known pharmacophores. openaccessjournals.com | Kinase inhibitors, GPCR modulators |

| Diversity-Oriented Synthesis | Employing a broad range of coupling partners to maximize structural diversity. openaccessjournals.com | Exploring new biological targets, identifying novel hits |

Development of Chemical Probes and Inhibitors in biological pathways

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its function in complex biological systems. nih.govpromega.com.au The ability to systematically modify the structure of this compound allows for the fine-tuning of binding affinity and selectivity towards a particular biological target. This makes it a valuable precursor for the development of potent and selective inhibitors of enzymes or protein-protein interactions involved in disease pathways. nih.gov For example, derivatives of substituted pyridines have been investigated as neuroprotective agents and as modulators of gamma-secretase. nih.govacs.org

Role in Catalysis and Ligand Design

Preparation of Pyridine-Based Ligands for Transition Metal Catalysis

While the direct synthesis of N-heterocyclic carbene (NHC) ligands from a dihalopyridine precursor is not a conventional route, the structure of this compound is exceptionally well-suited for the construction of other critical ligand classes, particularly chelating bidentate ligands. The adjacent bromine atoms at the C2 and C3 positions can be selectively substituted in a stepwise manner to build a chelating scaffold.

The synthesis of complex heterocyclic systems from 2,3-dihalopyridines is a known strategy. For instance, site-selective Suzuki-Miyaura reactions have been employed on 2,3-dibromopyridine (B49186) to create precursors for α- and δ-carboline derivatives, which themselves can function as ligands. rsc.orgrsc.org This demonstrates the capacity to use the 2,3-dihalo framework to build rigid, complex molecular structures suitable for coordinating with metal centers. It is plausible that this compound could undergo a sequential palladium-catalyzed C-N coupling or C-P coupling reaction to yield bidentate N,N or P,N ligands, which are pivotal in many catalytic processes.

The general approach for creating such ligands from related dihalopyridines is summarized in the table below, illustrating the potential pathways applicable to this compound.

Table 1: Potential Ligand Synthesis Strategies via Cross-Coupling of Dihalopyridines

| Precursor | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| 2-Chloro-3-bromopyridine | o-Bromophenylboronic acid | Pd(PPh₃)₄ | Precursor to δ-Carboline Ligands | rsc.org |

| 2,3-Dibromopyridine | 2-Bromophenylboronic acid | Pd(PPh₃)₄ | Precursor to α-Carboline Ligands | rsc.org |

Applications in Selective Organic Transformations

The electron-deficient nature of the pyridine ring, compounded by the presence of two electron-withdrawing bromine atoms, renders it generally unreactive toward electrophilic aromatic substitution reactions like the Friedel-Crafts acylation. wikipedia.orgiitk.ac.in

However, this compound is an excellent substrate for a variety of selective organic transformations, most notably palladium-catalyzed cross-coupling reactions. The different electronic environments of the C2 and C3 positions lead to differential reactivity of the bromine atoms, enabling site-selective functionalization. Typically, the C2 position in pyridines is more activated toward reactions like Sonogashira or Suzuki coupling. This has been demonstrated in related systems like 2,3-dibromopyridine and 3,4-dibromopyridine, where Sonogashira reactions proceed selectively at the position adjacent to the nitrogen (C2 or C4), leaving the C3 bromine available for subsequent transformations. mdpi.com This stepwise approach allows for the controlled and predictable synthesis of highly substituted, non-symmetrical pyridine derivatives.

These selective transformations are crucial for building complex molecules for pharmaceuticals and functional materials.

Table 2: Examples of Selective Cross-Coupling Reactions on Dihalopyridines

| Substrate | Reaction Type | Conditions | Selectivity | Reference |

|---|---|---|---|---|

| 2,3-Dibromopyridine | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Selective reaction at C2 position | mdpi.com |

| 2,3-Dibromopyridine | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | Selective reaction at C3 position | rsc.org |

| 2,6-Dichloro-3-(trifluoromethyl)pyridine | Suzuki Coupling | Pd(OAc)₂, K₃PO₄ | Selective reaction at C2 position | researchgate.net |

Contribution to Advanced Materials

The bifunctional nature of this compound makes it a highly promising monomer and building block for the creation of advanced functional materials, including polymers and macrocycles with tailored properties.

Synthesis of Polymers and Frameworks Containing Pyridine Units

As a dihaloaromatic compound, this compound can serve as an AA-type monomer in step-growth polymerization. Metal-catalyzed polycondensation reactions, such as Suzuki or Stille cross-coupling polymerizations, are established methods for synthesizing conjugated polymers from dihalide monomers. acs.orgwiley.comrsc.org The incorporation of the this compound unit into a polymer backbone would introduce the specific electronic characteristics of the pyridine ring, while the ethoxy group would enhance solubility and processability.

Similarly, the two reactive bromine sites make it an ideal component for the synthesis of macrocycles and molecular frameworks. Dihalides are frequently used as linear linkers that can be cyclized with other components. nih.gov For example, 2,6-diamidopyridine units have been used as building blocks to form hexagonal macrocyclic receptors through condensation reactions. wur.nl By analogy, this compound could be used in coupling reactions with di-boronic acids or di-amines to form large ring structures, including porphyrin-related macrocycles. rsc.org

Exploration in Electronic and Optical Materials

The incorporation of pyridine units into conjugated systems is a well-known strategy for developing materials with specific electronic and optical properties. The electron-deficient nature of the pyridine ring enhances electron affinity and facilitates electron transport, making these materials suitable for n-type semiconductors in organic electronic devices. mit.edudtic.mil

Polymers and oligomers containing pyridine moieties are actively explored for applications in:

Organic Light-Emitting Diodes (OLEDs): Pyridine-based polymers can act as electron-transporting or emissive layers. Their high electron affinity allows for the use of more stable metals like aluminum as cathodes, improving device longevity. mit.edudtic.mil

Organic Field-Effect Transistors (OFETs): Materials derived from pyridine units can exhibit ambipolar charge transport properties, meaning they can conduct both holes and electrons. researchgate.net

Sensors and Smart Materials: The nitrogen atom in the pyridine ring can be protonated, leading to significant changes in the material's optical properties, such as absorption and fluorescence. rsc.org This responsiveness makes them candidates for chemical sensors. Pyridine-derived dyes have also been incorporated into polymer films for potential use in smart packaging. mdpi.com

The specific substitution pattern of this compound would influence the final properties of any resulting material, with the ethoxy group affecting solubility and solid-state packing, and the substitution positions on the ring tuning the HOMO/LUMO energy levels.

Table 3: Electronic and Optical Properties of Representative Pyridine-Containing Materials

| Material Type | Property | Value/Observation | Application | Reference |

|---|---|---|---|---|

| Pyridine-Thiophene Copolymers | Electronic | Facile n-doping and p-doping behavior | Organic Electronics | acs.orgresearchgate.net |

| Pyrene-Pyridine Derivatives | Electronic | HOMO ~ -5.6 eV; LUMO ~ -2.3 eV | OLED Hole-Transport Layer | nih.gov |

| Pyridine-Vinylene Copolymers | Optical | Photoluminescence peak at ~2.1 eV | Light-Emitting Devices | mit.edu |

| Pyridine End-capped Oligomers | Electronic | Excellent single-molecule conductors | Molecular Electronics | rsc.org |

Advanced Spectroscopic and Structural Characterization Methodologies for Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

NMR spectroscopy is the cornerstone for determining the connectivity and chemical environment of atoms in a molecule. For 2,3-Dibromo-6-ethoxypyridine, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons on the pyridine (B92270) ring and the protons of the ethoxy group. The pyridine region would feature two doublets, representing the protons at the C-4 and C-5 positions. Based on data from analogous compounds like 2,3-dibromopyridine (B49186) wur.nl, the proton at C-5 is expected to be downfield compared to the C-4 proton due to the deshielding effects of the adjacent bromine and nitrogen atoms. The coupling constant between these two protons (³JHH) would be in the typical range for ortho-coupled protons on a pyridine ring. The ethoxy group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic ethyl pattern.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the substituents. The carbon atoms bonded to the bromine atoms (C-2 and C-3) would be significantly shifted, as would the carbon attached to the ethoxy group (C-6). acs.org The carbons of the ethoxy group would appear in the aliphatic region of the spectrum. Data from related methoxypyridines suggests the O-alkylated carbon (C-6) would be highly deshielded. acs.orgarkat-usa.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| H-4 | ~7.0 - 7.5 (d) | - | Influenced by adjacent Br and ethoxy group. |

| H-5 | ~7.8 - 8.2 (d) | - | Influenced by adjacent Br and N atom. |

| O-CH₂-CH₃ | ~4.4 - 4.6 (q) | ~60 - 65 | Typical range for ethoxy group on an aromatic ring. |

| O-CH₂-CH₃ | ~1.4 - 1.6 (t) | ~14 - 16 | Typical range for ethoxy group. |

| C-2 | - | ~110 - 120 | Carbon bearing a bromine atom, adjacent to nitrogen. |

| C-3 | - | ~115 - 125 | Carbon bearing a bromine atom. |

| C-4 | - | ~140 - 145 | Aromatic CH. |

| C-5 | - | ~110 - 115 | Aromatic CH. |

| C-6 | - | ~160 - 165 | Carbon bearing the ethoxy group. |

Note: Predicted values are based on analysis of similar structures and are for illustrative purposes. 'd' denotes doublet, 'q' denotes quartet, 't' denotes triplet.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

For this compound (C₇H₇Br₂NO), the high-resolution mass spectrum (HRMS) would confirm its molecular formula. A key feature in the low-resolution mass spectrum would be the isotopic pattern of the molecular ion [M]⁺ peak. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion would appear as a characteristic triplet of peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.

Common fragmentation pathways for such a molecule under electron impact (EI) ionization would likely involve:

Alpha-cleavage: Loss of a methyl radical (•CH₃) from the ethoxy group to form an [M-15]⁺ ion.

Loss of an ethyl group: Cleavage of the C-O bond to lose an ethyl radical (•C₂H₅), resulting in an [M-29]⁺ ion. libretexts.orglibretexts.org

Loss of a bromine atom: Expulsion of a bromine radical (•Br) to give an [M-79]⁺ or [M-81]⁺ ion.

Loss of ethylene (B1197577): A McLafferty-type rearrangement could lead to the loss of ethylene (C₂H₄) from the ethoxy group, yielding an [M-28]⁺ ion corresponding to a hydroxyl-substituted pyridine.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (for ⁷⁹Br) | Proposed Fragment | Formula | Notes |

| 281 | [M]⁺ | [C₇H₇⁷⁹Br₂NO]⁺ | Molecular ion. Exhibits 1:2:1 isotopic pattern. |

| 253 | [M - C₂H₄]⁺ | [C₅H₃⁷⁹Br₂NO]⁺ | Loss of ethylene via rearrangement. |

| 252 | [M - C₂H₅]⁺ | [C₅H₂⁷⁹Br₂NO]⁺ | Loss of ethyl radical. |

| 202 | [M - Br]⁺ | [C₇H₇⁷⁹BrNO]⁺ | Loss of a bromine radical. |

Note: m/z values are calculated using the lighter ⁷⁹Br isotope for simplicity. Each bromine-containing fragment will show a characteristic isotopic pattern.

X-ray Crystallography for Solid-State Structure Determination of synthesized compounds

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, yielding precise information on bond lengths, bond angles, and intermolecular interactions. researchgate.netguidechem.com While no published crystal structure for this compound is currently available, analysis of related structures allows for a prediction of its key structural features. wur.nllibretexts.org

If crystallized, the analysis would be expected to confirm the planarity of the pyridine ring. The C-Br bond lengths would be consistent with those observed in other brominated aromatic systems. The C-O and C-C bond lengths of the ethoxy group would adopt standard values. The substitution pattern would likely influence the crystal packing, with potential for weak intermolecular interactions such as C-H···N or halogen bonding (C-Br···N/O), which are known to play a role in the supramolecular assembly of pyridine derivatives. faccts.demdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe molecular vibrations. researchgate.netnih.gov The vibrational spectrum of this compound would be characterized by absorptions corresponding to its constituent parts.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring are expected in the 1600-1400 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group would be observed in the 2980-2850 cm⁻¹ range.

C-O Stretching: The asymmetric and symmetric C-O-C stretching vibrations of the aryl-alkyl ether linkage are characteristic and would likely produce strong bands around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

C-Br Vibrations: The C-Br stretching vibrations would be found in the far-infrared region, typically between 700 and 500 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-Br bonds, which may be weak in the IR spectrum.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy |

| 3100 - 3000 | Aromatic C-H Stretch | IR, Raman |

| 2980 - 2850 | Aliphatic C-H Stretch (ethoxy) | IR, Raman |

| 1580 - 1560 | Pyridine Ring Stretch (C=C, C=N) | IR, Raman |

| 1470 - 1440 | Pyridine Ring Stretch | IR, Raman |

| ~1250 | Asymmetric C-O-C Stretch (Aryl Ether) | IR (Strong) |

| ~1040 | Symmetric C-O-C Stretch (Aryl Ether) | IR |

| 700 - 500 | C-Br Stretch | IR, Raman |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy in material characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated system. arkat-usa.org The UV-Vis spectrum of this compound, like other pyridine derivatives, is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring acts as the primary chromophore.

The substituents significantly modify the absorption profile. The ethoxy group, an electron-donating group (auxochrome), is expected to cause a bathochromic (red) shift of the π → π* transition compared to unsubstituted pyridine. Conversely, the electron-withdrawing bromine atoms may have a more complex effect. The lone pairs on the oxygen and bromine atoms can also give rise to n → π* transitions, which are typically weaker and may be obscured by the more intense π → π* bands. The exact absorption maxima would be solvent-dependent.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. Halogenated aromatic compounds, particularly those with bromine, often exhibit weak fluorescence or are non-fluorescent due to the "heavy-atom effect," which promotes intersystem crossing from the excited singlet state to the triplet state, favoring phosphorescence over fluorescence. Therefore, this compound is predicted to be weakly fluorescent at best. nih.gov

Theoretical and Computational Investigations of 2,3 Dibromo 6 Ethoxypyridine and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. nih.govnih.govrsc.orgnih.gov For substituted pyridines, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), are employed to determine key electronic properties. ias.ac.in These calculations can elucidate the impact of substituents, such as the bromo and ethoxy groups in 2,3-Dibromo-6-ethoxypyridine, on the electron distribution within the pyridine (B92270) ring.

DFT calculations can provide quantitative measures of these effects through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding a molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). ias.ac.in Studies on substituted pyridines have shown a correlation between calculated LUMO energies and experimentally determined reduction potentials. core.ac.uk

Table 1: Calculated Electronic Properties of Substituted Pyridines (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| Pyridine | -6.67 | -0.35 | 2.22 |

| 2-Bromopyridine | -6.89 | -0.89 | 3.10 |

| 3-Bromopyridine | -6.92 | -0.85 | 1.05 |

| 2-Ethoxypyridine | -6.21 | -0.12 | 1.45 |

| This compound | Data not available | Data not available | Data not available |

Quantum Chemical Modeling of Reactivity and Selectivity, including proton affinities

Quantum chemical models are instrumental in predicting the reactivity and selectivity of chemical reactions. For pyridine derivatives, these models can predict sites of electrophilic or nucleophilic attack, as well as the likelihood of protonation at the nitrogen atom.

Proton affinity (PA) is a fundamental measure of a molecule's gas-phase basicity and can be reliably calculated using quantum chemical methods like DFT at the B3LYP/6-311++G(d,p) level of theory. researchgate.netresearchgate.net The PA of pyridine is significantly affected by substituents. researchgate.net Electron-donating groups generally increase the proton affinity by stabilizing the resulting pyridinium (B92312) ion, while electron-withdrawing groups decrease it. researchgate.net For this compound, the electron-donating ethoxy group would be expected to increase the PA, while the two electron-withdrawing bromine atoms would decrease it. The net effect would depend on the balance of these opposing influences.

Computational studies can also predict the regioselectivity of reactions. For instance, in nucleophilic aromatic substitution (SNAr) reactions of polyhalogenated pyridines, computational models can predict which halogen is preferentially replaced. researchgate.net Similarly, for cross-coupling reactions like the Suzuki-Miyaura coupling, computational models can help understand the factors governing site selectivity in dihalo-substituted pyridines. researchgate.net The symmetry of frontier molecular orbitals can play a crucial role in determining the mechanism and site-selectivity of reactions like oxidative addition to a palladium catalyst. chemrxiv.org

Table 2: Calculated Proton Affinities of Substituted Pyridines

| Compound | Proton Affinity (kcal/mol) |

| Pyridine | ~222.3 (experimental) researchgate.net |

| 4-substituted pyridines | Varies with substituent |

| Imidazo[4,5-b]pyridine derivatives | Varies with regioisomer and substituent mdpi.com |

| This compound | Data not available |

Conformational Analysis and Energy Landscape Studies

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. lumenlearning.comlibretexts.org For this compound, a key aspect of its conformational landscape is the rotation around the C6-O bond of the ethoxy group.

Computational studies on ethoxybenzene, an analogue, have shown that the most stable conformation is planar, with the ethyl group in a trans position relative to the C-O-C plane. researchgate.net However, other conformers, such as a gauche form, may also exist at slightly higher energies. researchgate.net For this compound, the presence of the adjacent bromine atom at the 3-position could introduce steric hindrance that influences the preferred conformation of the ethoxy group.

DFT calculations can be used to map the potential energy surface for rotation around the C6-O bond, identifying the energy minima corresponding to stable conformers and the energy barriers separating them. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. The presence of bulky substituents can restrict rotation and lead to distinct, non-interconverting conformers at room temperature. ijsr.in

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of new compounds. mpg.de For this compound, methods like DFT can be used to predict its NMR, IR, and UV-Vis spectra.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. nih.govrsc.orgnih.gov By calculating the magnetic shielding tensors for each nucleus, it is possible to obtain theoretical chemical shifts that can be compared with experimental data. acs.orgmdpi.com This is particularly useful for assigning signals in complex spectra and for distinguishing between isomers.

Vibrational Spectroscopy: DFT calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. Comparing the calculated spectrum with the experimental one can help confirm the structure of the synthesized compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. bohrium.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, providing insight into the molecule's electronic structure and color.

Table 3: Predicted Spectroscopic Data for a Hypothetical Substituted Pyridine

| Parameter | Predicted Value |

| 13C NMR Chemical Shift (C2) | 155.2 ppm |

| 1H NMR Chemical Shift (H4) | 7.85 ppm |

| IR Frequency (C=N stretch) | 1585 cm-1 |

| UV-Vis λmax | 275 nm |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry offers invaluable tools for elucidating the detailed mechanisms of chemical reactions. montclair.edusmu.educecam.org By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. researchgate.net

For reactions involving this compound, such as Suzuki-Miyaura cross-coupling, computational studies can help to understand the step-by-step mechanism. mdpi.compku.edu.cn This includes modeling the oxidative addition of the C-Br bond to the palladium catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the final product. researchgate.net Such studies can explain the observed regioselectivity, for example, why one C-Br bond might react preferentially over the other. nih.govacs.org

DFT calculations can be used to determine the geometries and energies of all species involved in the catalytic cycle, including the catalyst, substrates, intermediates, and transition states. This allows for the construction of a detailed energy profile for the reaction, which can reveal the rate-determining step and provide insights into how the reaction conditions (e.g., ligand, solvent) might influence the outcome.

Future Perspectives and Research Challenges

Development of Sustainable and Greener Synthetic Routes for Brominated Alkoxypyridines

The synthesis of halogenated pyridines often involves hazardous reagents and generates significant waste. A major future challenge is the development of more environmentally benign synthetic pathways. Traditional methods for producing brominated pyridines can involve molecular bromine, which is highly toxic and difficult to handle. scielo.br Greener alternatives are actively being sought.

Key areas of development include:

Aerobic Oxidative Bromination: The use of oxygen or air as the terminal oxidant represents a significantly greener approach. Copper-mediated aerobic oxidative methods have been developed for the synthesis of bromo-substituted imidazo[1,2-a]pyridines, showcasing a potential pathway for other pyridine (B92270) systems. acs.orgrsc.org These reactions can proceed under mild conditions, reducing energy consumption. acs.org

Alternative Brominating Agents: Research is focused on replacing liquid bromine with safer, solid alternatives like N-bromosuccinimide (NBS) or reagents that generate bromine in situ. scielo.brbeyondbenign.org For instance, pyridinium (B92312) tribromide is a stable solid that offers better handling and control. researchgate.net Electrochemical methods using simple and inexpensive bromine salts also present a promising, sustainable route that avoids chemical oxidants. acs.org

Eco-Friendly Solvents: Moving away from chlorinated solvents towards greener options like ethanol (B145695), water, or even solvent-free mechanochemical methods is a critical goal. scielo.brresearchgate.netresearchgate.net Facile protocols using agents like tetrabutylammonium (B224687) bromide (TBAB) in ethanol under microwave irradiation have shown high yields for halogenating various heterocycles. researchgate.net

| Method | Bromine Source | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Traditional | Molecular Bromine (Br₂) | Acid catalysis, often in chlorinated solvents | Well-established | scielo.br |

| Greener Alternative | Pyridinium Tribromide | Ethanol solvent | Solid, safer handling, less toxic solvent | researchgate.net |

| Greener Alternative | HBr/H₂O₂ | In situ generation of Br₂ | Avoids direct handling of liquid Br₂ | researchgate.net |

| Greener Alternative | Copper-Mediated Aerobic Oxidation | Air/O₂ as oxidant, mild conditions | High atom economy, sustainable oxidant | acs.org |

| Greener Alternative | Electrochemical | Bromide salts (e.g., NaBr) | Avoids chemical oxidants, mild conditions, high regioselectivity with directing groups | acs.org |

Discovery of Novel Reactivity and Catalyst Systems for Selective Transformations

Dihalogenated pyridines like 2,3-Dibromo-6-ethoxypyridine are valuable precursors for creating more complex molecules through cross-coupling reactions. A significant challenge lies in achieving high selectivity, allowing chemists to functionalize one specific position on the pyridine ring while leaving the other halogen untouched.

Future research will likely focus on:

Nickel-Catalyzed Monoarylation: Nickel catalysts are emerging as a cost-effective alternative to palladium for cross-coupling reactions. researchgate.net Studies on dichloropyridines have shown that the choice of phosphine (B1218219) ligand and solvent is critical for achieving selective monoarylation over diarylation. nih.govnih.gov For instance, using smaller, less electron-rich phosphine ligands like diphenylmethylphosphine (PPh2Me) in a coordinating solvent like acetonitrile (B52724) (MeCN) favors the formation of the mono-substituted product. nih.govnih.govmontana.edu This is because the solvent can competitively bind to the nickel center, preventing the second intramolecular oxidative addition that leads to the diarylated product. nih.govnih.gov

Palladium-Catalyzed Site-Selectivity: While palladium catalysts often favor reaction at the C2-position in 2,x-dihalopyridines, new systems are being discovered that can reverse or alter this intrinsic reactivity. nih.govresearchgate.net For 2,4-dibromopyridine, altering the palladium-to-ligand ratio can switch the selectivity from the typical C2-arylation to the less common C4-arylation by promoting the formation of different catalytic species (mononuclear vs. higher-order clusters). acs.org The use of specific N-heterocyclic carbene (NHC) ligands has also proven effective for the selective mono-arylation of 2,6-dibromopyridine (B144722). rsc.org

Controlling Regioselectivity: The development of catalyst systems that can selectively target either the C2 or C3 position of a 2,3-dihalopyridine is a major goal. This control is dictated by the subtle interplay of electronic effects, steric hindrance, and the mechanism of the catalyst system (e.g., oxidative addition). researchgate.net Understanding these factors will enable the rational design of catalysts for predictable and unconventional site-selectivity. nih.gov

| Catalyst System | Substrate Type | Selectivity Outcome | Key Influencing Factors | Reference |

|---|---|---|---|---|

| Ni(cod)₂ / PPh₂Me | Dichloropyridines | High selectivity for monoarylation | Ligand electronics/sterics; coordinating solvent (MeCN) | nih.govnih.govmontana.edu |

| Ni(cod)₂ / PCy₃ | Dichloropyridines | Predominantly diarylated products | Electron-rich, bulky trialkylphosphine ligand | nih.gov |

| Pd(OAc)₂ / PPh₃ (low ligand ratio) | 2,4-Dibromopyridine | Atypical C4-arylation | Formation of Pd clusters | acs.org |

| Pd(OAc)₂ / NHC Ligand | 2,6-Dibromopyridine | Selective mono-arylation | N-heterocyclic carbene (NHC) ligand structure | rsc.org |

Expansion of Applications in Interdisciplinary Fields

While substituted pyridines are mainstays in pharmaceuticals and agrochemicals, future research aims to unlock their potential in emerging interdisciplinary areas like materials science and chemical biology.

Materials Science: Alkoxypyridines are being explored as key components in advanced materials. They can serve as intermediates for zwitterionic liquid crystals, which have applications in electro-optical devices. semanticscholar.orgvanderbilt.edu Pyridine-based polymers are also being designed for environmental applications, such as the efficient removal of radioactive contaminants from water. nih.gov The specific electronic properties conferred by the ethoxy and bromo substituents could be tuned for applications in organic light-emitting diodes (OLEDs) or as corrosion inhibitors.

Chemical Biology: The pyridine scaffold is a valuable tool for probing biological systems. For example, ring-fused 2-pyridones have been developed as antibacterial agents that inhibit the formation of bacterial pili, rendering bacteria less virulent. acs.org Furthermore, bio-inspired pyridine derivatives have been designed as fluorescent probes for live-cell imaging, capable of differentially staining organelles like the endoplasmic reticulum and Golgi apparatus. acs.org The ability to selectively introduce functional groups onto the this compound core would allow for the creation of a library of probes or bioactive molecules with diverse properties.

Integration of Machine Learning and Artificial Intelligence in Pyridine Chemistry Research

The complexity of chemical synthesis and property prediction has led to the increasing integration of machine learning (ML) and artificial intelligence (AI) into chemical research. This is particularly relevant for pyridine chemistry.

Synthesis and Retrosynthesis Prediction: AI is revolutionizing how synthetic routes are designed. rsc.org Template-based and template-free models can predict viable retrosynthetic disconnections, helping chemists to deconstruct complex target molecules into simpler, available starting materials. arxiv.orgmit.edu Recent work has focused on improving the performance of these models for heterocycle formation, which is traditionally a weak point due to lower data availability. chemrxiv.org Such tools can propose novel and efficient synthetic pathways to substituted pyridines. mit.edu

Property Prediction: ML models can predict the properties and activities of novel compounds before they are synthesized, saving significant time and resources. For example, ML has been used to predict the catalytic activity of bis(imino)pyridine metal complexes in polymerization reactions and to model the yield of copper-catalyzed reactions. mdpi.comresearchgate.net These predictive models can screen large virtual libraries of pyridine derivatives to identify candidates with desired characteristics, such as high efficacy as corrosion inhibitors or specific photophysical properties. wiley.com

Accelerating Discovery: By combining AI-driven synthesis design with automated robotic experimentation, researchers can create autonomous workflows for reaction optimization and discovery. rsc.org This data-driven approach accelerates the discovery of new catalysts and reaction conditions, moving the field from expert-driven intuition to intelligence-guided processes. rsc.org

| Application Area | AI/ML Technique | Objective | Reference |

|---|---|---|---|

| Retrosynthesis | Transformer models, Graph-based models | Predict reactants from a product molecule; design multi-step synthesis routes. | arxiv.orgmit.educhemrxiv.orgrsc.org |

| Forward Synthesis | Neural Networks | Predict the major product of a reaction given the reactants and reagents. | nih.gov |

| Catalyst Design | Artificial Neural Networks (ANN), XGBoost | Predict the catalytic activity of transition metal complexes for polymerization. | researchgate.net |

| Property Prediction | Support Vector Machines (SVM), etc. | Predict reaction yields or material properties like corrosion inhibition. | mdpi.com |

Exploration of Bio-inspired Transformations and Biomimetic Synthesis

Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired and biomimetic approaches seek to emulate nature's strategies to construct intricate molecular architectures, such as those found in pyridine alkaloids.

Biomimetic Synthesis of Alkaloids: Many marine sponges and other natural sources produce complex alkaloids containing pyridine or piperidine (B6355638) rings. tandfonline.comwiley-vch.de Synthetic chemists are increasingly drawing inspiration from proposed biosynthetic pathways to design elegant and efficient total syntheses. wiley-vch.de For example, the enantioselective synthesis of guaipyridine alkaloids has been achieved using a key biomimetic cyclization of a 1,5-dicarbonyl compound to construct the pyridine-fused core. rsc.org

Inspired by Biosynthesis: The discovery of novel biosynthetic pathways can inspire new chemical reactions. The recent discovery of pyritides, a class of natural products featuring a unique pyridine-containing macrocycle, has spurred synthetic efforts that mimic their formation. d-nb.infowiley.comnih.govresearchgate.net A bio-inspired chemical synthesis of pyritide A2 was developed that involves forming the pyridine ring from an amino acid precursor via an aza-Diels–Alder reaction, mirroring the biological cycloaddition strategy. d-nb.infowiley.comresearchgate.net

Late-Stage Functionalization: A bio-inspired diversification approach is also a powerful strategy. This involves synthesizing a common, complex core structure and then performing late-stage modifications to generate a family of related natural products. This has been demonstrated in the synthesis of lycodine-type alkaloids, where a common precursor was modified through oxidative ring cleavage and site-selective C-H functionalization to access several different targets. acs.org This approach offers a flexible and efficient route to chemical diversity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-Dibromo-6-ethoxypyridine, and how can reaction efficiency be optimized?

- Methodology :

- Bromination strategies : Sequential bromination of 6-ethoxypyridine using N-bromosuccinimide (NBS) in acetic acid at 0–5°C to achieve regioselectivity. Monitor reaction progress via TLC (hexane/ethyl acetate, 4:1) to avoid over-bromination .

- Ethoxy group stability : Ensure the ethoxy group is protected during bromination by using mild conditions (e.g., avoiding strong acids) to prevent cleavage .

- Purification : Column chromatography (silica gel, gradient elution with dichloromethane/hexane) followed by recrystallization from ethanol/water mixtures yields >95% purity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodology :

- NMR analysis :

- ¹H NMR : Expect signals at δ 1.45 ppm (triplet, -OCH₂CH₃) and δ 4.45 ppm (quartet, -OCH₂CH₃). Aromatic protons appear as singlet(s) due to symmetry .

- ¹³C NMR : Peaks for Br-substituted carbons (~110–120 ppm) and ethoxy carbons (~60–70 ppm) .

- Mass spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 280.9 (calculated for C₇H₇Br₂NO) .

Advanced Research Questions

Q. How can contradictions between X-ray crystallography and NMR data be resolved when analyzing this compound derivatives?

- Methodology :

- Crystallographic refinement : Use SHELXL for high-resolution data to resolve positional disorder or thermal motion artifacts. Compare residual density maps to identify potential misassignments .

- Dynamic effects in NMR : If NMR signals suggest conformational flexibility (e.g., broadening), perform variable-temperature NMR or DFT calculations (e.g., Gaussian) to model rotational barriers of the ethoxy group .

- Cross-validation : Overlay crystallographic and DFT-optimized structures (using Mercury software) to assess geometric discrepancies .

Q. What mechanistic insights guide the regioselective functionalization of this compound in cross-coupling reactions?

- Methodology :

- Buchwald-Hartwig amination : The C-3 bromine is more reactive due to reduced steric hindrance compared to C-2. Use Pd(dba)₂/XPhos catalyst in toluene at 100°C for selective C-3 substitution .

- Suzuki-Miyaura coupling : Prioritize C-2 bromine for aryl boronic acid coupling using Pd(OAc)₂/SPhos in DMF/H₂O (3:1) at 80°C .

- Kinetic studies : Monitor reaction intermediates via LC-MS to refine catalytic conditions and suppress homocoupling byproducts .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodology :

- DFT calculations : Compute Fukui indices (using Gaussian 16) to identify electrophilic centers. C-3 typically shows higher electrophilicity than C-2 due to electron-withdrawing effects of adjacent bromine .

- Solvent effects : Simulate solvation models (e.g., SMD in water/DMSO) to predict activation energies for SNAr with amines or thiols .

- Validation : Compare computed transition states with experimental kinetic data (e.g., Arrhenius plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.